

lufenuron haemocyte count changes

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Compound Focus: Lufenuron

CAS No.: 103055-07-8

Cat. No.: S533770

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Observed Haemocyte Count Changes

The following table summarizes the documented effects of **lufenuron** on haemocyte counts in different species.

Organism	Dose/Concentration	Exposure Time	Key Effects on Haemocyte Count	Source
Spodoptera littoralis (Cotton leafworm, insect)	0.28 ppm, 0.62 ppm (LC10 & LC25 for 4th instar larvae)	72 hours	• Changes in differential count: Decrease in Prohaemocytes (Pr), Granulocytes (Gr), Plasmacytes (Pl); increase in Oenocytes (Oe), Spherulocytes (Sph). • Total count: No specific data on overall change. [1]	
Broiler Chickens (Bird)	12 mg/kg & 16 mg/kg body weight	39 days	• Significant decrease: Red Blood Cell (RBC) count, Packed Cell Volume (PCV), Hemoglobin (Hb). • Significant increase: White Blood Cell (WBC) count. [2] [3]	
Japanese Quails (Bird)	0.7 mg/kg, 1.2 mg/kg, 1.7 mg/kg body weight	45 days	• Significant decrease: RBC count, PCV, Hb. • Significant increase: WBC count. [4]	

Experimental Protocols for Haemocyte Analysis

Here are detailed methodologies from the research for assessing haemocyte parameters, which you can adapt for your experiments.

For Insect Studies (*Spodoptera littoralis*)

The protocol below focuses on differential haemocyte count in insects [1].

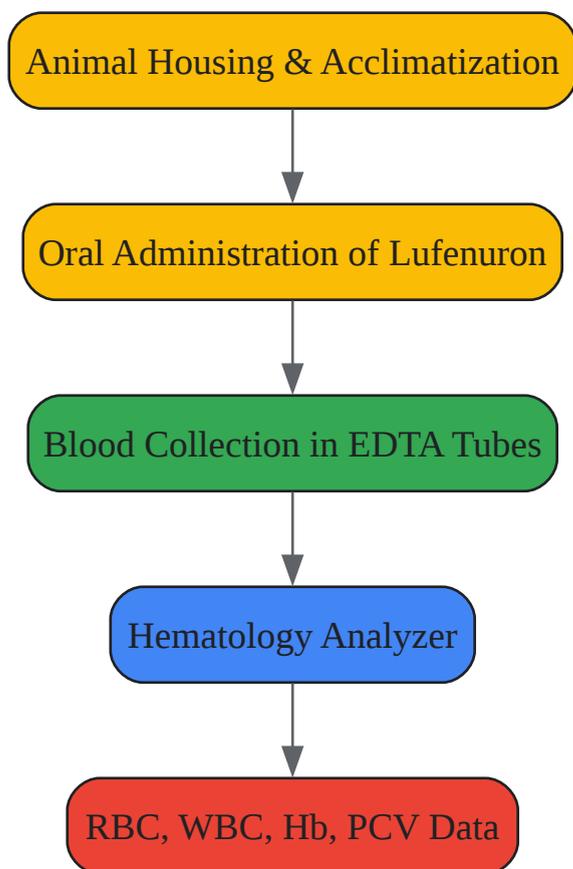
- **Insects and Rearing:** Use a laboratory strain reared on castor bean leaves at **25±2°C and 65±5% RH**.
- **Treatment:** Prepare homogenous pieces of castor oil leaves by dipping them in the desired concentration of **lufenuron** for 10 seconds. Allow them to dry at room temperature.
- **Bioassay:** Place treated leaf pieces in a plastic cup and introduce 10 starved fourth-instar larvae (approx. 45±2 mg each) per cup. Use five replicates per concentration.
- **Haemolymph Collection:** Collect haemolymph from the larvae **72 hours after treatment**.
- **Haemocyte Study:** Prepare slides of the haemolymph to examine under a microscope. The differential haemocyte count (DHC) is performed by identifying and counting different types of haemocytes.

For Avian or Mammalian Blood Analysis

The following method, used in broiler chicken and quail studies, is standard for hematological analysis and can be applied to mammalian models [2] [4] [3].

- **Animal Housing and Dosing:** House subjects under standard conditions. Orally administer **lufenuron** at the selected dose (e.g., mg/kg body weight) over the experimental period.
- **Blood Sampling:**
 - Fast subjects for about two hours before sampling to minimize stress.
 - Draw blood (e.g., ~3.0 mL from the wing vein in birds) using a sterile syringe.
 - Transfer a portion (e.g., 0.5 mL) immediately into **EDTA-coated tubes** for hematological analysis.
- **Hematological Profile Assessment:** Analyze the EDTA-blood samples using an automated hematology analyzer to determine:
 - **Red Blood Cell (RBC) count**
 - **White Blood Cell (WBC) count**
 - **Hemoglobin (Hb) concentration**
 - **Packed Cell Volume (PCV)**, also known as Hematocrit

The experimental workflow for the avian/mammalian protocol is summarized below:



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Key Considerations for Experimental Design

- **Species-Specific Mechanisms:** Be cautious when extrapolating data. **Lufenuron's** primary mode of action is **chitin synthesis inhibition**, which directly impacts insects. The effects observed in birds and mammals are likely secondary toxicological effects, not mediated by this mechanism [5] [1].
- **Dose and Time Dependence:** The studies consistently show that hematological effects are more pronounced at **higher doses** and with **longer exposure times** [2] [4].
- **Broader Toxicity Profile:** Be aware that **lufenuron** exposure in mammalian models (rats) has been linked to **oxidative stress, genotoxic effects, and histopathological changes** in organs like the liver and kidneys, even at low doses [6]. This suggests its impact is systemic.

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To cite this document: Smolecule. [lufenuron haemocyte count changes]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b533770#lufenuron-haemocyte-count-changes>]

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